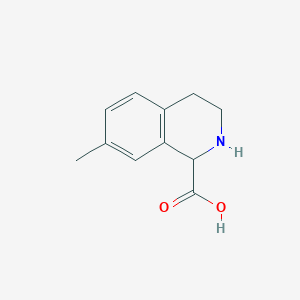

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Overview

Description

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds, both natural and synthetic, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are formed endogenously as metabolites of biogenic amines or their precursors, and can also be delivered exogenously, directly from food .

Scientific Research Applications

Therapeutic Applications in Cancer and CNS Disorders

Research on 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives has highlighted its potential in various therapeutic areas, particularly in cancer and central nervous system (CNS) disorders. Singh and Shah (2017) reviewed patents on Tetrahydroisoquinoline (THIQ) derivatives, emphasizing their success in drug discovery, especially for cancer and CNS disorders. These derivatives have shown promise as novel drugs with unique mechanisms of action for treating infectious diseases like malaria, tuberculosis, and HIV-infection, as well as for their anticancer and neuroprotective properties (Singh & Shah, 2017).

Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) focused on the neuroprotective, antiaddictive, and antidepressant-like activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound present in the mammalian brain. Their findings suggest that 1MeTIQ could be a significant candidate for treating neurodegenerative diseases due to its MAO inhibition and free radical scavenging properties, among others (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Role in Understanding Biological Mechanisms

The study by Manca, Tanner, and Leutwyler (2005) on hydrogen atom transfer in ammonia and water-wire clusters, while not directly mentioning this compound, illustrates the broader research context within which tetrahydroisoquinolines are studied. Such research aids in understanding the complex interactions and mechanisms at the molecular level, potentially contributing to the development of therapeutics based on these findings (Manca, Tanner, & Leutwyler, 2005).

Implications for Autism Spectrum Disorder (ASD) Treatment

Frye and Rossignol (2014) discussed novel treatments addressing physiological abnormalities associated with autism spectrum disorder (ASD), emphasizing the importance of targeting underlying physiological abnormalities for effective treatment. Although not directly related to this compound, this research highlights a growing interest in understanding and treating the physiological underpinnings of neurological disorders, which could extend to the applications of tetrahydroisoquinolines (Frye & Rossignol, 2014).

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMTUHZNKPXWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

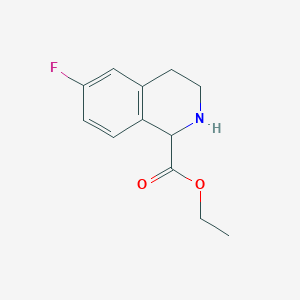

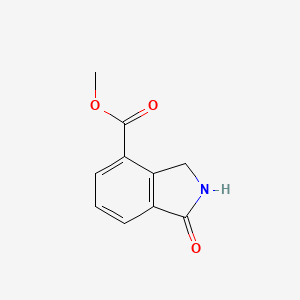

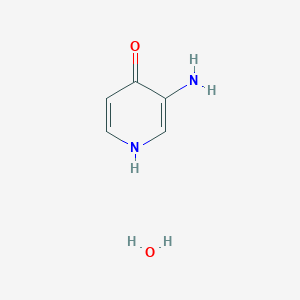

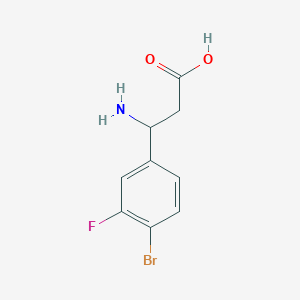

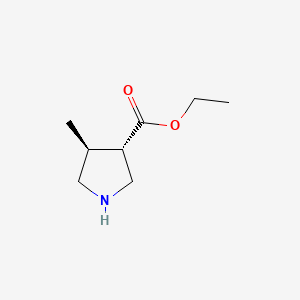

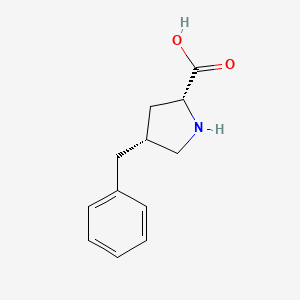

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)

![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)

![(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B3094704.png)

![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)